molecular formula C8H4BrClF3NO B8224805 3-Bromo-N-hydroxy-4-(trifluoromethyl)benZimidoyl chloride

3-Bromo-N-hydroxy-4-(trifluoromethyl)benZimidoyl chloride

Cat. No.: B8224805
M. Wt: 302.47 g/mol
InChI Key: XXFGBFRPWGSBIO-AUWJEWJLSA-N
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Description

3-Bromo-N-hydroxy-4-(trifluoromethyl)benZimidoyl chloride is a compound that features a trifluoromethyl group, a bromine atom, and a hydroxy group attached to a benzenecarboximidoyl chloride structure

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using photoredox catalysis, where visible light irradiation is used to generate the trifluoromethyl radical . The reaction conditions often involve the use of ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives as catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the photoredox catalysis process. This method is advantageous due to its operational simplicity and the ability to use natural sunlight as a light source . The use of continuous flow reactors could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-hydroxy-4-(trifluoromethyl)benZimidoyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can yield carbonyl or hydrogenated products, respectively.

Mechanism of Action

The mechanism of action of 3-Bromo-N-hydroxy-4-(trifluoromethyl)benZimidoyl chloride involves the generation of the trifluoromethyl radical under photoredox catalysis conditions . This radical can then participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-containing compounds, such as:

Uniqueness

What sets 3-Bromo-N-hydroxy-4-(trifluoromethyl)benZimidoyl chloride apart from these similar compounds is its unique combination of functional groups, including the bromine atom, hydroxy group, and benzenecarboximidoyl chloride structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(1Z)-3-bromo-N-hydroxy-4-(trifluoromethyl)benzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClF3NO/c9-6-3-4(7(10)14-15)1-2-5(6)8(11,12)13/h1-3,15H/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFGBFRPWGSBIO-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=NO)Cl)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C(=N/O)/Cl)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClF3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.47 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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